2-pyridineacetic acid alpha-methyl methyl ester synonyms
2-pyridineacetic acid alpha-methyl methyl ester synonyms
An In-Depth Technical Guide to Methyl 2-(pyridin-2-yl)propanoate
This guide provides a comprehensive technical overview of 2-pyridineacetic acid alpha-methyl methyl ester, more systematically known as Methyl 2-(pyridin-2-yl)propanoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, properties, synthesis, applications, and analytical methodologies, grounding all information in authoritative sources.
Introduction
Methyl 2-(pyridin-2-yl)propanoate is a pyridine derivative and a methyl ester of a propanoic acid. Compounds within this structural class are of significant interest in medicinal chemistry and organic synthesis. The pyridine ring, a bioisostere of a phenyl ring, imparts unique electronic properties and acts as a hydrogen bond acceptor, making it a privileged scaffold in drug design. The ester and alpha-methyl functionalities provide additional points for chemical modification, rendering the molecule a versatile building block for more complex molecular architectures. Understanding its synonyms and core properties is the first step toward leveraging its synthetic potential.
Section 1: Chemical Identity and Nomenclature
The nomenclature of a chemical compound can be complex, with various systematic, semi-systematic, and common names in use. Establishing a clear connection between these synonyms is critical for unambiguous communication in research and development. The core structure consists of a propanoate backbone with a pyridin-2-yl group and a methyl ester.
Synonyms and Identifiers
The most common synonyms and identifiers for this compound are:
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Systematic IUPAC Name: methyl 2-(pyridin-2-yl)propanoate
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Alternative Names:
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2-Pyridineacetic acid, alpha-methyl-, methyl ester
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Methyl 2-(2-pyridyl)propanoate
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Methyl 2-(pyridin-2-yl)propionate
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The following diagram illustrates the relationship between the chemical structure and its primary identifiers.
Caption: Relationship between the core structure and its primary identifiers.
Core Chemical Data
A summary of the fundamental chemical data is presented below for quick reference.
| Identifier | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | [2] |
| CAS Number | 21883-27-2 | [1][2] |
Section 2: Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in different environments and are crucial for designing experiments, purification protocols, and formulation strategies.
| Property | Value | Significance |
| Boiling Point | 221.3 ± 15.0 °C (Predicted) | [1][2] |
| Density | 1.081 ± 0.06 g/cm³ (Predicted) | [1][2] |
| pKa | 4.33 ± 0.19 (Predicted) | [1] |
The predicted pKa is associated with the protonation of the pyridine nitrogen. This mild basicity is a key feature, allowing the compound to form salts and interact with biological targets through hydrogen bonding.
Section 3: Synthesis and Reactivity
Methyl 2-(pyridin-2-yl)propanoate is not a naturally occurring compound and must be prepared through synthetic organic chemistry. Its structure contains three key reactive sites: the pyridine ring, the ester group, and the alpha-proton, which influence its synthetic utility.
Conceptual Synthetic Workflow
While numerous specific synthetic routes exist, a common strategy involves the derivatization of readily available pyridine precursors. One plausible approach begins with 2-methylpyridine (α-picoline), proceeds through bromination, followed by a nucleophilic substitution to introduce the propanoate moiety.
The causality behind this workflow is rooted in established C-C bond-forming reactions. The initial bromination of the methyl group using N-Bromosuccinimide (NBS) creates a reactive electrophile, 2-(bromomethyl)pyridine[3]. This intermediate is then susceptible to nucleophilic attack by the enolate of a propanoate derivative, a standard method for alkylation at the alpha-carbon. The final step would be the esterification of the resulting carboxylic acid.
Caption: A conceptual workflow for the synthesis of the target compound.
Section 4: Applications in Research and Development
The primary value of methyl 2-(pyridin-2-yl)propanoate lies in its role as a versatile chemical intermediate. The pyridine nucleus is a cornerstone in the development of various therapeutic agents.
For instance, structurally related compounds like ethyl 3-(pyridin-2-ylamino)propanoate are crucial intermediates in the synthesis of Dabigatran Etexilate, a direct thrombin inhibitor used as an oral anticoagulant[4][5][6]. The pyridine moiety in these drugs often engages in critical binding interactions with target proteins. The title compound serves as a valuable starting material for creating libraries of novel pyridine-containing molecules for screening in drug discovery programs. Its functional handles—the ester for amide formation and the pyridine ring for N-alkylation or metal coordination—allow for extensive derivatization.
Section 5: Analytical Methodologies
Accurate identification and quantification are paramount for any chemical compound used in research and development. A multi-tiered analytical approach is typically employed.
Structural Elucidation
The definitive structure of methyl 2-(pyridin-2-yl)propanoate is confirmed using a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the connectivity of the methyl, propanoate, and pyridine fragments.
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Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns can further corroborate the structure.
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Infrared (IR) Spectroscopy: Identifies the key functional groups, notably the characteristic C=O stretch of the ester group and vibrations associated with the aromatic pyridine ring.
Purity and Quantitative Analysis
For assessing purity and quantifying the compound in various matrices, chromatographic methods are the gold standard.
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Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. The compound is separated based on its boiling point and polarity, followed by mass spectrometric detection.[7]
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for quantification in complex biological or environmental samples. The compound is first separated by liquid chromatography, then ionized and detected by a tandem mass spectrometer, providing exceptional sensitivity and selectivity.[8]
The following diagram outlines a typical analytical workflow for the characterization and quantification of the compound.
Caption: Standard analytical workflow for compound characterization.
Conclusion
Methyl 2-(pyridin-2-yl)propanoate, while known by several synonyms, is a synthetically valuable molecule with significant potential in the fields of medicinal chemistry and materials science. Its well-defined chemical properties, reactive functional groups, and the biological relevance of its core pyridine scaffold make it an important building block for innovation. The robust analytical methods available ensure its reliable characterization and use in demanding research and development applications.
References
- methyl 2-(pyridin-2-yl)propanoate | 21883-27-2 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7oKC0mQvNovCQgdjunLZbQXSqDnz94C-AOiBntTvOggJkyon3Yd471xe1DUZ5DQskH4NGuAcZ0v89pKyCK1-pUwfZPoDhVmbAE4ADjpctte4riEav7FySwXA7_K0OxDRt3gtvdDjb0DKRgElQd60OBHEjr3i-97WLgKpw5ZFP5FcdPtR21x0DKw==]
- methyl 2-(pyridin-2-yl)propanoate CAS#: 21883-27-2 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductCasID_21883-27-2.htm]
- Synthesis of methyl 2-methyl-4-phenyl-3-pyridine-propanoate - PrepChem.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKf1BUAETfQeqc6yImAMypR7cmcs-vmcxfskyGArPzbW3E1o59qoa1QdUjMuk3w8tGKYPkenRr_fIsb9wme2IkML-bAqLx_p9O8xGBvdNIbrK1J8XFGTfKwkJjr8O07iqLiNcB0N2K4ao452Epa5fhePpBd6G6E7pVVAZFB8A=]
- Understanding Ethyl 3-(pyridin-2-ylamino)propanoate: Properties and Applications for R&D. [URL: https://vertexaisearch.cloud.google.
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzif64fLKESiYTXRXEexIcQD9scLoAvlHlBsrQ8ZY_e6Ae-S7UgyAea3-803I-JIllZPIOgOoElVYXXbSziIZw8rrCY8K_u5dcjF3aNUPhcTRxOuikakAZwxiAXSNRYFCI6WDOOZ-4uLjUSg==]
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj24ySEYQlDHbgMvqQpWGaorZ2k4IjOZzcFBmG82xldw0bxqAQUK178wVaK7XCbwoRl6dpnuBZhXUa_lKSV8XuL2bEOHSs-Sm_FzdZXgg2d7y7COfSdRaW4EcwqLTLLZzOCSlTfH3ySQ==]
- NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4sdFIv3oufO_exyjmzW1Vvr-3c_B1mrWIknDXNBXy0dNLKKVXbXVXq7L4D72n3wBUp032iFd4ORUYjXn6m0AOu_EiAUPwofdqKHAkKVaAU8WmZhXwJt_C-mvKxW2dL1PNGSw6Mz3RU17Nh-Wv6YUmUojxzFcAxmzEUD4=]
- Analytical Method for Clomeprop (Animal and Fishery Products). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHByLnShlThdZPnhOD2F5xJCvUsdh-z5yNJJMqv89DhSN-ytCB2QgDFQzobObAA24u-UAV89kEWIFZND26yRrk1-AoYWgZ4IX63EA2aKrVTlWFEqmIIAeJ8FDo5x9tDXpi065Qcll8=]
- Recent Analytical Methodologies in Lipid Analysis - MDPI. [URL: https://www.mdpi.com/1422-0067/25/4/2249]
Sources
- 1. methyl 2-(pyridin-2-yl)propanoate | 21883-27-2 [amp.chemicalbook.com]
- 2. methyl 2-(pyridin-2-yl)propanoate CAS#: 21883-27-2 [m.chemicalbook.com]
- 3. asianpubs.org [asianpubs.org]
- 4. nbinno.com [nbinno.com]
- 5. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 6. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. mhlw.go.jp [mhlw.go.jp]
